1-Azabicyclo[2.2.1]heptan-4-ylmethanamine

Physicochemical property Basicity Scaffold comparison

Researchers seeking a rigid, CNS-optimized primary amine for structure-based design often compromise with flexible piperidines or quinuclidine. This conformationally constrained bicyclic diamine resolves those limitations via distinct electronics: pKa 11.1 (vs 11.5), strain energy 15.7 kcal/mol, and altered N s-character (1.35). • Pre-organized amine vector for GPCR/ion channel/enzyme targets. • LogP 0.68, TPSA 29.26 Ų - optimal CNS drug-like space; lower phospholipidosis risk. • Enables precise OX1R/OX2R selectivity SAR and nAChR ligand design. Available from multiple global suppliers with quality assurance.

Molecular Formula C7H14N2
Molecular Weight 126.203
CAS No. 1135935-37-3
Cat. No. B2440650
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Azabicyclo[2.2.1]heptan-4-ylmethanamine
CAS1135935-37-3
Molecular FormulaC7H14N2
Molecular Weight126.203
Structural Identifiers
SMILESC1CN2CCC1(C2)CN
InChIInChI=1S/C7H14N2/c8-5-7-1-3-9(6-7)4-2-7/h1-6,8H2
InChIKeyFHOLJYLJISTCOR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





1-Azabicyclo[2.2.1]heptan-4-ylmethanamine Structural & Physicochemical Profile


1-Azabicyclo[2.2.1]heptan-4-ylmethanamine (CAS 1135935-37-3) is a conformationally constrained bicyclic diamine featuring a bridgehead nitrogen within a [2.2.1] scaffold. It serves as a rigid primary amine building block for medicinal chemistry, offering a scaffold that is one carbon smaller than the widely used quinuclidine (1-azabicyclo[2.2.2]octane) system [1]. The core 1-azabicyclo[2.2.1]heptane exhibits a measured pKa of 11.1 (±0.1), distinct from quinuclidine (pKa 11.5), and possesses higher strain energy (15.7 kcal/mol) and altered nitrogen s-character (1.35 vs 1.30 for quinuclidine) [1]. The target compound incorporates a primary aminomethyl substituent at the 4-position, yielding a LogP of 0.68 and a polar surface area of 29.26 Ų , making it a compact, polar, and sterically defined fragment for lead optimization.

Core Scaffold Rigid [2.2.1] bicyclic diamine building block
MedChem Role Conformationally constrained primary amine vector
Differentiator One carbon smaller than quinuclidine; higher strain and s-character

1-Azabicyclo[2.2.1]heptan-4-ylmethanamine vs. Piperidine/Quinuclidine


The 1-azabicyclo[2.2.1]heptane scaffold imposes a unique combination of ring strain, nitrogen hybridization, and conformational restriction that differentiates it from both monocyclic piperidines and the larger quinuclidine system [1]. The bridgehead nitrogen's lone pair occupies higher s-character (sp³·⁰³ vs sp³·⁰⁹ for quinuclidine), directly altering protonation-dependent properties such as cellular permeability and target engagement [1]. In orexin-1 receptor antagonist programs, replacement of the azabicyclo[2.2.1]heptane core with quinuclidine led to pronounced shifts in OX1R/OX2R selectivity and oral bioavailability, underscoring that the scaffold is not a generic bioisostere but a precise modulator of pharmacological parameters [2]. The primary aminomethyl group further enables derivatization vectors (amide, sulfonamide, reductive amination) that are geometrically constrained relative to the bicyclic framework, a feature absent in monocyclic benzylamines or simple alkylamines. Direct substitution with 4-piperidinemethanamine or quinuclidine-4-ylmethanamine without re-optimization of the SAR would risk loss of potency, selectivity, or ADME properties.

vs Piperidine

Monocyclic piperidine lacks the ring strain (15.7 kcal/mol) and conformational rigidity of the [2.2.1] scaffold, which may alter target selectivity and binding entropy.

vs Quinuclidine

The larger [2.2.2] system has different nitrogen hybridization and a 0.4-unit higher pKa. Literature reports show scaffold replacement can shift receptor subtype selectivity and oral bioavailability.

vs N-Methyl Analog

Pre-methylation alters the LogP by an estimated 0.5–0.7 units and removes the primary amine handle, limiting options for divergent parallel synthesis and amide coupling.

1-Azabicyclo[2.2.1]heptan-4-ylmethanamine Differentiation Evidence


Core Basicity vs Quinuclidine

The protonation state of the bridgehead nitrogen directly impacts solubility, permeability, and receptor interactions. Experimental pKa measurement shows the 1-azabicyclo[2.2.1]heptane core is 0.4 log units less basic than quinuclidine (1-azabicyclo[2.2.2]octane) [1]. This difference arises from increased ring strain and higher s-character of the nitrogen lone pair in the smaller [2.2.1] system [1].

Core Basicity vs Quinuclidine
Head-to-head
pKa 11.1 (±0.1) vs 11.5 (±0.1)
Δ 0.4 units lower
Supports ionization-dependent permeability and trafficking studies
Measured at 25 °C for the unsubstituted core scaffold [REFS-1]
Physicochemical property Basicity Scaffold comparison

Lipophilicity vs N-Methyl Analog

The primary amine (target compound) and its N-methyl congener (CAS 1780918-72-0) differ markedly in lipophilicity. The target compound has a measured LogP of 0.68 and PSA of 29.26 Ų . Although exact experimental LogP for the N-methyl derivative is not collocated in the same source, the addition of a methyl group typically increases LogP by approximately 0.5–0.7 units and reduces PSA, shifting the balance of CNS permeability vs P-gp efflux recognition [1].

Lipophilicity vs N-Methyl Analog
Class-level
LogP 0.68 vs estimated ~1.2–1.4
~2- to 5-fold lower lipophilicity
May reduce non-specific tissue binding and preserve free amine diversification
Class-level LogP shift upon N-methylation; experimental confirmation recommended
Lipophilicity Polar surface area CNS drug-likeness

Rigidity and Strain vs Piperidine

The 1-azabicyclo[2.2.1]heptane scaffold locks the nitrogen-containing ring into a rigid boat-like conformation, contrasting with the chair-chair interconversion of piperidine. The strain energy for the core [2.2.1] scaffold is 15.7 kcal/mol [1], whereas piperidine has essentially zero ring strain. This rigidity pre-organizes the aminomethyl vector for target engagement and reduces the entropic penalty upon binding [2].

Rigidity vs Piperidine
Class-level inference
Strain energy 15.7 kcal/mol vs ~0 kcal/mol
Δ +15.7 kcal/mol higher strain
Pre-organized aminomethyl vector may enhance target selectivity
DFT calculated; strain may influence metabolic pathways via ring-opening
Conformational restriction Strain energy Bioisostere design

Scalability vs Quinuclidine

A recent publication demonstrated large-scale synthesis of 1-azabicyclo[2.2.1]heptane (ABCH) and its 4-fluoro derivative using low-cost starting materials [1]. While quinuclidine is commercially available in bulk, the [2.2.1] scaffold has historically been limited in application due to synthetic challenges; the newly disclosed route reduces the accessibility gap [1]. 1-Azabicyclo[2.2.1]heptan-4-ylmethanamine is accessible from the corresponding ethyl ester via amidation and LiAlH₄ reduction .

Scalability vs Quinuclidine
Supporting evidence
Large-scale route disclosed for ABCH core
Accessibility gap narrowing
Reduces procurement risk for gram-to-kilogram programs
Route from ethyl ester precursor; verify supply chain authenticity and purity
Synthetic route Scalability Cost of goods

1-Azabicyclo[2.2.1]heptan-4-ylmethanamine Application Scenarios


CNS Fragment Libraries

With a LogP of 0.68 and TPSA of 29.26 Ų , 1-azabicyclo[2.2.1]heptan-4-ylmethanamine resides within the optimal CNS drug-like space. The rigid [2.2.1] scaffold (strain energy 15.7 kcal/mol) pre-organizes the primary amine vector, making it an ideal fragment for structure-based design targeting GPCRs, ion channels, or enzymes where precise amine placement is critical [1]. It can serve as a replacement for flexible 4-piperidinemethanamine in fragment growing or merging strategies, where the entropic penalty of the flexible analog reduces binding efficiency.

Selective Orexin-1 Antagonist Optimization

The substituted azabicyclo[2.2.1]heptane scaffold has been successfully optimized into selective OX1R antagonists (e.g., JNJ-54717793), achieving oral bioavailability and brain penetration [2]. The specific aminomethyl derivative serves as a versatile starting point for introducing aromatic or heteroaromatic substituents via amide coupling or reductive amination, enabling exploration of OX1R vs OX2R selectivity. The lower pKa of the core (11.1 vs 11.5 for quinuclidine) [1] may reduce the risk of phospholipidosis associated with highly basic amines.

Nicotinic Receptor Ligands

The 1-azabicyclo[2.2.1]heptane framework has been used to generate conformationally constrained nicotine analogs targeting nAChRs [3]. The primary amine handle at the 4-position allows for the introduction of pyridyl or other pharmacophoric groups while maintaining the rigid bicyclic geometry. The higher s-character of the bridgehead nitrogen lone pair (1.35 vs 1.30 for quinuclidine) [1] may influence cation-π interactions with receptor binding pockets.

Hybrid Perovskite & NLO Crystals

The 1-azabicyclo[2.2.1]heptane core (ABCH) has been incorporated into organic-inorganic hybrid perovskites, such as (ABCH)₃(MnCl₃), which exhibits reversible phase transitions and nonlinear optical properties [4]. Although this application depends on the unsubstituted core, the availability of the 4-aminomethyl derivative provides a functional handle for further derivatization, enabling the design of tailored hybrid materials with specific photophysical or dielectric properties.

Application
Selection Property
Validation Focus
CNS Fragment Libraries
Compact polar surface area and rigid amine vector
Binding efficiency vs flexible 4-piperidinemethanamine
Selective Orexin-1 Antagonist Research
[2.2.1] core with lower basicity than quinuclidine
OX1R/OX2R subtype selectivity and brain penetration
Nicotinic Receptor Ligand Studies
Bridgehead nitrogen with higher s-character
Cation-π interaction geometry with receptor pockets
Hybrid Perovskite & NLO Materials
4-Aminomethyl functional handle on ABCH core
Tailored photophysical or dielectric properties

All applications are research-use contexts. Validation of scaffold-specific parameters is recommended for each program.

Technical Documentation Hub

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32 linked technical documents
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